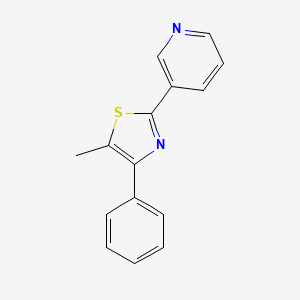![molecular formula C17H15BrN4O B2722379 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline CAS No. 2415465-35-7](/img/structure/B2722379.png)
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is a complex organic compound that features a quinoline core structure with a pyrazole and azetidine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be functionalized to introduce the azetidine and pyrazole groups. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The pyrazole ring can be introduced through cyclization reactions involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
化学反応の分析
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学的研究の応用
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline has several scientific research applications:
作用機序
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could act as an inhibitor of certain enzymes, thereby altering metabolic processes .
類似化合物との比較
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative that can act as an inhibitor of liver alcohol dehydrogenase.
Quinoline derivatives: Compounds like chloroquine and hydroxychloroquine, which have been used as antimalarial agents.
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is unique due to its combination of a quinoline core with pyrazole and azetidine substituents
特性
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-14-7-19-22(11-14)10-12-8-21(9-12)17(23)16-6-5-13-3-1-2-4-15(13)20-16/h1-7,11-12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLOFSAAMLTRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)
![2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile](/img/structure/B2722299.png)
![butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate](/img/structure/B2722300.png)
![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2722306.png)
![4-[(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2722307.png)
![N-cyclopentyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2722309.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2722312.png)
![4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2722314.png)

![N-(2-chloro-4-fluorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2722316.png)
![6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2722318.png)
